molecular formula C11H19NO3 B14907450 Methyl 6-(cyclopropanecarboxamido)hexanoate

Methyl 6-(cyclopropanecarboxamido)hexanoate

Cat. No.: B14907450
M. Wt: 213.27 g/mol
InChI Key: JCIXIPKEIUUPDO-UHFFFAOYSA-N
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Description

Methyl 6-(cyclopropanecarboxamido)hexanoate is an organic compound with the molecular formula C11H19NO3 It is a derivative of hexanoic acid, featuring a cyclopropane ring attached to the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyclopropanecarboxamido)hexanoate typically involves the esterification of hexanoic acid followed by the introduction of the cyclopropane ring. One common method involves the reaction of hexanoic acid with methanol in the presence of a strong acid catalyst to form methyl hexanoate. This intermediate is then reacted with cyclopropanecarboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclopropanecarboxamido)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 6-(cyclopropanecarboxamido)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclopropanecarboxamido)hexanoate involves its interaction with specific molecular targets. The cyclopropane ring and carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Methyl 6-(cyclopropanecarboxamido)hexanoate can be compared with other similar compounds such as:

    Methyl hexanoate: Lacks the cyclopropane ring and carboxamide group, making it less reactive in certain contexts.

    Cyclopropanecarboxamide derivatives: Share the cyclopropane ring but differ in the ester group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 6-(cyclopropanecarbonylamino)hexanoate

InChI

InChI=1S/C11H19NO3/c1-15-10(13)5-3-2-4-8-12-11(14)9-6-7-9/h9H,2-8H2,1H3,(H,12,14)

InChI Key

JCIXIPKEIUUPDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)C1CC1

Origin of Product

United States

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